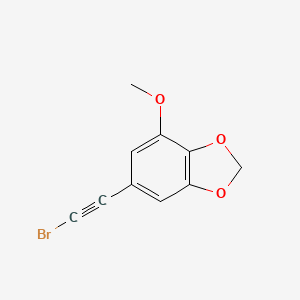

6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole

Beschreibung

6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole is a brominated benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a methoxy group at position 4 and a bromoethynyl group at position 4. The bromoethynyl moiety (C≡C-Br) introduces significant electronic and steric effects, distinguishing it from other benzodioxole derivatives.

Eigenschaften

IUPAC Name |

6-(2-bromoethynyl)-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFOXWXOEFPGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244104 | |

| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291486-43-5 | |

| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-2H-1,3-benzodioxole, which can be synthesized from catechol and methanol under acidic conditions.

Bromoethynylation: The key step involves the introduction of the bromoethynyl group. This can be achieved through a Sonogashira coupling reaction, where 4-methoxy-2H-1,3-benzodioxole is reacted with 2-bromoethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring the availability of high-quality starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alkanes or alkenes.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

Oxidation Products: Corresponding ketones or carboxylic acids.

Reduction Products: Alkanes or alkenes.

Coupling Products: Various biaryl or alkenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole serves as a versatile building block for constructing more complex molecules

Biology and Medicine

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. Researchers may explore its interactions with biological targets to identify new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or organic electronic devices, due to its unique electronic properties.

Wirkmechanismus

The mechanism by which 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromoethynyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of 6-Substituted Benzodioxoles

*Estimated based on structural analogs.

Key Observations :

- The bromoethynyl group in the target compound confers unique reactivity compared to chloroethyl or simple bromo substituents.

- Compared to compound 64 (a neuroprotective lignan), the target compound lacks the bulky oxolane ring but retains the methoxy group, suggesting possible antioxidant activity .

Bioactivity and Toxicity Profiles

Table 2: Bioactivity Comparison of Benzodioxole Derivatives

Key Observations :

- Chloroethyl analogs are associated with safety concerns (e.g., alkylation of biomolecules), highlighting the need for caution in handling bromoethynyl derivatives .

Computational and Data-Driven Insights

- QSRR Models : Compounds with similar substituents (e.g., electron-withdrawing groups) cluster together in bioactivity profiles, implying the bromoethynyl group may align with neuroprotective lignans in machine-learning models .

Critical Analysis and Limitations

- Contradictions: While compound 64 and other lignans are non-toxic , the bromoethynyl group’s reactivity (absent in these analogs) may introduce uncharacterized toxicity.

- Data Gaps : Direct experimental data on the target compound’s bioactivity and safety are lacking, necessitating further studies.

Biologische Aktivität

6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole is a synthetic compound belonging to the benzodioxole family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound may contribute to its biological activity, making it a subject of investigation in various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 259.07 g/mol. The presence of the bromine atom and the methoxy group at specific positions on the benzodioxole ring enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.

- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells, contributing to its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

The mechanism of action in cancer cells appears to involve cell cycle arrest and induction of apoptosis through the activation of caspases.

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is believed to be linked to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers modified the bromine and methoxy substituents to enhance potency and selectivity against specific cancer types. The study found that certain modifications significantly improved anticancer efficacy while reducing toxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.